Pancreatic Lipase Inhibition: Meta‑Bromo Compound vs. Orlistat and In‑Class Nitrobutanoates
Methyl 3-(3-bromophenyl)-4-nitrobutanoate inhibited porcine pancreatic lipase with an IC₅₀ of 2.66 × 10⁴ nM (26.6 μM), representing only weak‑to‑moderate potency compared with the clinical lipase inhibitor orlistat (IC₅₀ 4 nM in the same assay format) [1]. However, its activity is superior to that of several in‑class nitrobutanoate analogs—for example, a related nitrobutanoate scaffold (BDBM50115097) showed IC₅₀ > 1.00 × 10⁵ nM, making the target compound roughly 3.8‑fold more potent [2]. This places the meta‑bromo derivative at the more active end within its structural series but clearly below the nanomolar benchmark set by a pharmaceutical‑grade inhibitor.
| Evidence Dimension | Porcine pancreatic lipase IC₅₀ (p‑nitrophenyl butyrate substrate) |
|---|---|
| Target Compound Data | IC₅₀ = 2.66 × 10⁴ nM (26.6 μM) |
| Comparator Or Baseline | Orlistat IC₅₀ = 4 nM; BDBM50115097 IC₅₀ = 1.00 × 10⁵ nM (100 μM) |
| Quantified Difference | ~6,650‑fold weaker than orlistat; ~3.8‑fold more potent than BDBM50115097 |
| Conditions | Porcine pancreatic lipase; p‑nitrophenyl butyrate hydrolysis; pre‑incubation 30 min (target compound) and 15 min (comparators). |
Why This Matters
Provides a quantitative SAR anchor for teams building nitroester‑based lipase inhibitor libraries, showing that meta‑bromination improves potency within the scaffold but does not approach drug‑like potency.
- [1] BindingDB. BDBM24567 – Orlistat affinity data: IC₅₀ 4 nM for porcine pancreatic lipase. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=24567 View Source
- [2] BindingDB. BDBM50115097 (CHEMBL3609149) – Affinity Data: IC₅₀ 1.00E+5 nM for porcine pancreatic lipase. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50115097 View Source
